molecular formula C9H5Br2N B1458684 1,6-Dibromoisoquinoline CAS No. 1254514-00-5

1,6-Dibromoisoquinoline

Cat. No.: B1458684
CAS No.: 1254514-00-5
M. Wt: 286.95 g/mol
InChI Key: UZACKZSZCGYJJJ-UHFFFAOYSA-N
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Description

1,6-Dibromoisoquinoline is a chemical compound with the molecular formula C9H5Br2N . It is a type of heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .


Molecular Structure Analysis

The molecular structure of this compound consists of a nitrogen atom and two bromine atoms attached to an isoquinoline ring . The exact spatial arrangement of these atoms could not be found in the available literature.

Scientific Research Applications

  • Chemical Synthesis and Stereoselectivity :

    • Itoh et al. (2001) explored the reaction of 5,8-Dibromoisoquinoline derivatives with nucleophiles, achieving high stereoselectivity and chemical yields. This study contributes to the understanding of asymmetric synthesis using isoquinolines (Itoh et al., 2001).
  • Anticancer Research :

    • Delgado et al. (2012) synthesized various substituted isoquinolinequinones, including 7-Amino-6-bromoisoquinoline-5,8-quinone, and evaluated their cytotoxicity against several human cancer cell lines. Their findings indicate potential applications in cancer treatment (Delgado et al., 2012).
    • Kiselev et al. (2010) investigated dibenzo[c,h][1,6]naphthyridines, structurally related to isoquinolines, as topoisomerase I inhibitors and potential anticancer agents. This research highlights the role of isoquinoline derivatives in the development of new cancer therapies (Kiselev et al., 2010).
  • Neuropharmacology :

    • Cohen et al. (1972) studied 6,7-Dihydroxytetrahydroisoquinoline, a pharmacologically active alkaloid related to isoquinolines, for its uptake and storage by peripheral sympathetic nerves. This provides insights into the neuropharmacological effects of similar compounds (Cohen et al., 1972).
  • Pharmacokinetics and Metabolism :

    • The pharmacokinetic characteristics and metabolite identification of 1-(3′-bromophenyl)-heliamine, a synthetic tetrahydroisoquinoline, were studied by Xi et al. (2022). This research is relevant for understanding the absorption and metabolism of similar isoquinoline compounds (Xi et al., 2022).
  • Antimalarial Research :

    • The synthesis and in vitro antiplasmodial activity of 1-aryl-1,2,3,4-tetrahydroisoquinolines, a class related to isoquinolines, were investigated by Hanna et al. (2014). This study highlights the potential of isoquinoline derivatives in developing new antimalarial agents (Hanna et al., 2014).

Safety and Hazards

Safety data sheets for similar compounds, such as 1,3-Dibromoisoquinoline and 1,4-Dibromoisoquinoline, suggest that these compounds may be harmful if swallowed, in contact with skin, or if inhaled . They may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Mechanism of Action

Properties

IUPAC Name

1,6-dibromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZACKZSZCGYJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Br)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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